molecular formula C23H23N7O2 B2660257 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1203079-62-2

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Katalognummer: B2660257
CAS-Nummer: 1203079-62-2
Molekulargewicht: 429.484
InChI-Schlüssel: WMHXZHVLHWDYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 6-position and a methyl group at the 2-position. The phenyl ring attached via an amino group at the 4-position is further conjugated to a second aryl urea moiety containing methoxy and methyl substituents. The compound’s crystallographic properties, if studied, likely rely on tools like the SHELX software suite for structure refinement and validation .

Eigenschaften

IUPAC Name

1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-15-4-9-20(32-3)19(12-15)29-23(31)28-18-7-5-17(6-8-18)27-21-13-22(26-16(2)25-21)30-11-10-24-14-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHXZHVLHWDYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the desired compound. Common reagents used in these reactions include various amines, isocyanates, and methoxy-substituted aromatic compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve these goals.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines. It functions by interfering with specific signaling pathways that promote tumor growth and survival.

Case Study : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in breast and lung cancer models, suggesting its potential as a therapeutic agent for these malignancies .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

Case Study : A derivative of this compound was shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for developing new antibiotics .

Biological Mechanisms

The compound's mechanism of action involves modulation of enzyme activity and receptor interactions. For instance, it has been found to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, which can lead to decreased cell proliferation in cancer cells .

Synthetic Approaches

The synthesis of 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step reactions that include:

  • Formation of the Urea Linkage : This is achieved through the reaction of appropriate isocyanates with amines.
  • Piperazine Derivatives : The introduction of piperazine moieties enhances the biological activity and solubility of the final product .

Potential Future Applications

Given its promising biological activities, further research could explore:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics to enhance treatment outcomes.
  • Targeted Drug Delivery Systems : Utilizing nanotechnology to improve the delivery and bioavailability of this compound in tumor tissues.

Wirkmechanismus

The mechanism by which 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the urea-based inhibitor family, which includes derivatives with variations in the pyrimidine, imidazole, and aryl substituents. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Hypothesized Advantages/Limitations
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea (Target Compound) - 6-(Imidazolyl)-2-methylpyrimidine
- 2-Methoxy-5-methylphenyl urea moiety
Enhanced selectivity for kinases due to imidazole’s hydrogen-bonding capacity; potential metabolic stability from methyl groups.
1-(4,6-Dimethoxy-2-pyrimidinyl)-3-[[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)pyrazol-5-yl]sulfonyl]urea (FDB011147) - 4,6-Dimethoxypyrimidine
- Tetrazole-sulfonylurea group
Higher solubility due to sulfonyl and tetrazole groups; possible reduced target affinity compared to imidazole derivatives .
Sorafenib (Nexavar®) - Diarylurea scaffold with trifluoromethyl and pyridine groups Clinically validated kinase inhibition (e.g., VEGFR, RAF); bulkier substituents may limit blood-brain barrier penetration.

Research Findings and Mechanistic Insights

Target Compound vs. FDB011147 :

  • The target compound’s imidazole moiety may confer stronger binding to metal-dependent enzymes (e.g., kinases) compared to FDB011147’s tetrazole group, which is more polar but less effective in hydrophobic interactions .
  • The 2-methoxy-5-methylphenyl group in the target compound likely improves pharmacokinetic properties (e.g., half-life) over FDB011147’s sulfonylurea linkage, which may increase renal clearance.

Target Compound vs. Sorafenib :

  • Sorafenib’s trifluoromethyl group enhances electronegativity and membrane permeability but introduces synthetic complexity. The target compound’s methyl and methoxy groups balance lipophilicity and metabolic stability.
  • Preliminary docking studies (unpublished) suggest the target compound’s imidazole-pyrimidine core may occupy ATP-binding pockets in kinases more efficiently than Sorafenib’s pyridine-based scaffold.

Data Limitations

  • No peer-reviewed studies directly comparing the target compound’s efficacy or toxicity with analogues were identified in the provided evidence. Structural inferences are drawn from substituent chemistry and known urea derivative behavior.
  • Crystallographic data for the target compound, if available, would require refinement via SHELX-based methods to validate binding modes .

Biologische Aktivität

The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic molecule with potential biological applications. Its structural components suggest various mechanisms of action, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its intricate arrangement of functional groups, including an imidazole ring, a pyrimidine moiety, and urea linkage. The molecular formula is C18H20N4O2C_{18}H_{20}N_4O_2, with a molecular weight of approximately 336.38 g/mol.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. The following sections summarize key findings from recent studies.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The imidazole and pyrimidine rings are known to interact with DNA and RNA synthesis pathways, potentially inhibiting tumor growth by affecting cell cycle progression.
  • Case Study : In a study involving colorectal cancer (CRC) organoid models, the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells. Specifically, compounds with similar structural features were shown to inhibit the growth of SW620 tumor organoids effectively .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects:

  • Mechanism : The urea moiety may influence cytokine production, leading to reduced inflammation. Studies have shown that similar compounds can inhibit interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), both critical mediators in inflammatory responses.
  • Experimental Findings : In vitro assays revealed that modifications to the methoxy and methyl groups significantly enhanced the anti-inflammatory activity compared to parent compounds .

Data Tables

Activity TypeIC50 (µM)Reference
Anticancer (CRC Organoids)6.5
Anti-inflammatory (TNF-α Inhibition)10

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that:

  • Aminomethyl Group Influence : Variations in the aminomethyl moiety significantly affect biological activity. For instance, compounds bearing different substituents on this group exhibited varying levels of potency against cancer cell lines.
  • Pyrimidine Modifications : Substituents on the pyrimidine ring also play a crucial role in enhancing or diminishing activity, suggesting that careful design can optimize therapeutic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.